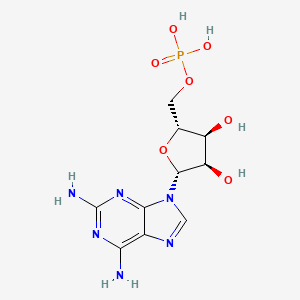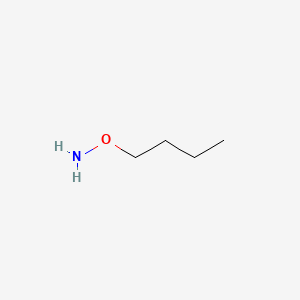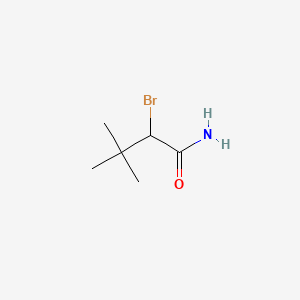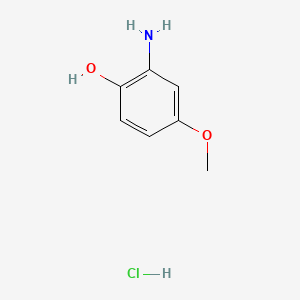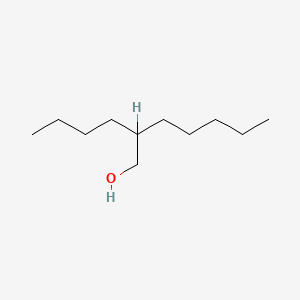
2-Butylheptan-1-ol
Overview
Description
2-Butylheptan-1-ol is an organic compound with the molecular formula C11H24O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom in a long carbon chain. This compound is known for its faint grape-like odor and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butylheptan-1-ol can be synthesized through several methods:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction converts the alkene into an alcohol.
Grignard Reaction: This involves the reaction of an alkyl magnesium halide (Grignard reagent) with a carbonyl compound, followed by hydrolysis to yield the alcohol.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of the corresponding aldehyde or ketone. This process is carried out under high pressure and temperature conditions using catalysts such as nickel or palladium .
Chemical Reactions Analysis
2-Butylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: When oxidized, this compound can form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming alkyl halides.
Major Products Formed:
- Oxidation: 2-Butylheptanal or 2-Butylheptanoic acid
- Reduction: 2-Butylheptane
- Substitution: 2-Butylheptyl chloride or 2-Butylheptyl bromide .
Scientific Research Applications
2-Butylheptan-1-ol is utilized in various fields of scientific research:
Chemistry: It serves as a solvent and intermediate in organic synthesis.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Butylheptan-1-ol involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Additionally, its hydrophobic carbon chain can interact with lipid bilayers, altering membrane fluidity and permeability .
Comparison with Similar Compounds
2-Butylheptan-1-ol can be compared with other similar alcohols such as:
1-Heptanol: Similar in structure but lacks the butyl group, making it less hydrophobic.
2-Butyl-1-octanol: Has an additional carbon in the chain, increasing its hydrophobicity and boiling point.
2-Butyl-1-hexanol: Shorter carbon chain, resulting in lower hydrophobicity and boiling point.
Uniqueness: this compound’s unique combination of a long carbon chain and a hydroxyl group makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Properties
IUPAC Name |
2-butylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-5-7-9-11(10-12)8-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGIYDGIOTKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006071 | |
| Record name | 2-Butylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85508-26-5 | |
| Record name | 2-Butyl-1-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85508-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butylheptan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085508265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butylheptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)



